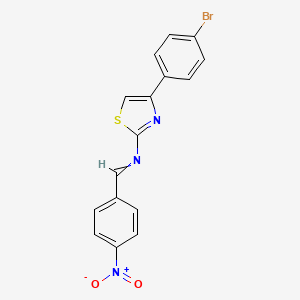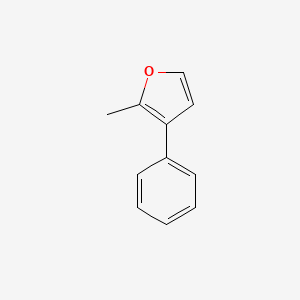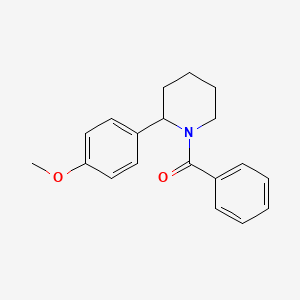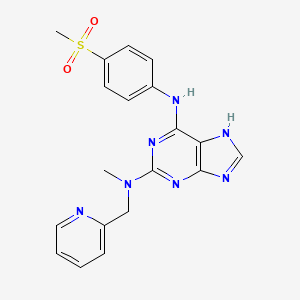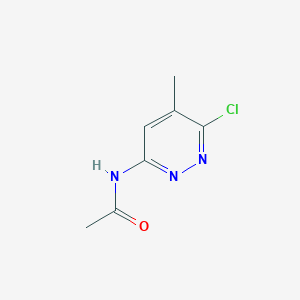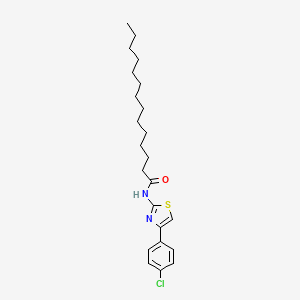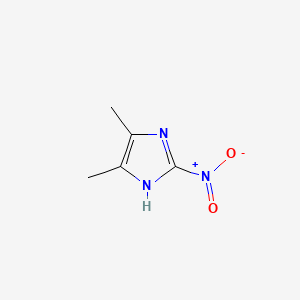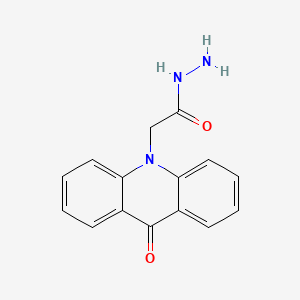
(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a methylene group, and an acetate ester, all of which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate typically involves the reaction of (S)-4-methylenepyrrolidine with methyl acetate in the presence of a trifluoroacetic acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetate ester to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects.
類似化合物との比較
Similar Compounds
(S)-4-Methylenepyrrolidine: Shares the pyrrolidine ring but lacks the acetate and trifluoroacetate groups.
Methyl acetate: Contains the acetate ester but lacks the pyrrolidine ring and trifluoroacetate group.
2,2,2-Trifluoroacetic acid: Contains the trifluoroacetate group but lacks the pyrrolidine ring and acetate ester.
Uniqueness
(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate is unique due to its combination of a pyrrolidine ring, methylene group, acetate ester, and trifluoroacetate group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H14F3NO4 |
|---|---|
分子量 |
269.22 g/mol |
IUPAC名 |
[(2S)-4-methylidenepyrrolidin-2-yl]methyl acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO2.C2HF3O2/c1-6-3-8(9-4-6)5-11-7(2)10;3-2(4,5)1(6)7/h8-9H,1,3-5H2,2H3;(H,6,7)/t8-;/m0./s1 |
InChIキー |
ZAAJLOTZAXXDQU-QRPNPIFTSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1CC(=C)CN1.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(=O)OCC1CC(=C)CN1.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid](/img/structure/B15053920.png)

![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
![Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15053929.png)
